4-(4-Bromophenyl)-5-methyl-1,3-thiazole
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Overview
Description
4-(4-Bromophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group at the 4-position and a methyl group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-5-methyl-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an acid catalyst . Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromophenylboronic acid is coupled with a thiazole precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-5-methyl-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted thiazoles with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include sulfoxides, sulfones, and dihydrothiazoles.
Coupling Reactions: Products include biaryl derivatives and other complex molecules.
Scientific Research Applications
4-(4-Bromophenyl)-5-methyl-1,3-thiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-5-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . The bromophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure with an amine group at the 2-position, known for its antimicrobial and anticancer activities.
4-Bromobiphenyl: Contains a bromophenyl group but lacks the thiazole ring, used in material science and organic synthesis.
N-(4-Bromophenyl)acetamide: Contains a bromophenyl group and an acetamide moiety, used in medicinal chemistry.
Uniqueness
4-(4-Bromophenyl)-5-methyl-1,3-thiazole is unique due to the presence of both the thiazole ring and the bromophenyl group, which confer distinct biological activities and chemical reactivity. The combination of these functional groups makes it a versatile scaffold for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C10H8BrNS |
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Molecular Weight |
254.15 g/mol |
IUPAC Name |
4-(4-bromophenyl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-10(12-6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
InChI Key |
HHZKUXDRQSEVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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